molecular formula C12H15FO B7937868 1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol

1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol

Cat. No.: B7937868
M. Wt: 194.24 g/mol
InChI Key: KVQSMEALMXCEKC-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol is an organic compound with the molecular formula C12H15FO. It is characterized by the presence of a cyclopropyl group and a fluorinated phenyl ring, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol typically involves the reaction of cyclopropylmagnesium bromide with 3-fluoro-5-methylbenzaldehyde, followed by reduction of the resulting intermediate . The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol involves its interaction with specific molecular targets. The cyclopropyl group and fluorinated phenyl ring contribute to its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol is unique due to the presence of both a cyclopropyl group and a fluorinated phenyl ring, which impart distinct chemical and physical properties. These features make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1-cyclopropyl-1-(3-fluoro-5-methylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c1-8-5-10(7-11(13)6-8)12(2,14)9-3-4-9/h5-7,9,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQSMEALMXCEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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